
Ethyl 2-(1-hydroxycyclobutyl)acetate
描述
Ethyl 2-(1-hydroxycyclobutyl)acetate is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.2 g/mol It is characterized by the presence of a cyclobutane ring substituted with a hydroxy group and an ethyl acetate moiety
准备方法
The synthesis of Ethyl 2-(1-hydroxycyclobutyl)acetate typically involves a multi-step process. One common method is the Reformatsky reaction, which includes the following stages :
Stage 1: Ethyl bromoacetate reacts with chloro-trimethyl-silane and zinc in diethyl ether at 20°C for 2 hours under reflux conditions.
Stage 2: Cyclobutanone is added to the reaction mixture and maintained at 19-20°C for 1 hour.
Stage 3: The reaction mixture is treated with ammonia in diethyl ether and water, followed by cooling with ice.
The product, this compound, is obtained as a colorless oil with a yield of approximately 54% .
化学反应分析
Ethyl 2-(1-hydroxycyclobutyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethyl acetate moiety can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Ethyl 2-(1-hydroxycyclobutyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the behavior of cyclobutane derivatives in biological systems.
Industry: Used in the production of specialty chemicals and materials
作用机制
The mechanism of action of Ethyl 2-(1-hydroxycyclobutyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclobutane ring provides rigidity to the molecule, affecting its binding affinity and specificity .
相似化合物的比较
Ethyl 2-(1-hydroxycyclobutyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(1-hydroxycyclopropyl)acetate: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.
Ethyl 2-(1-hydroxycyclopentyl)acetate: Contains a cyclopentane ring, leading to different chemical properties and reactivity.
Ethyl 2-(1-hydroxycyclohexyl)acetate: Features a cyclohexane ring, which affects its steric and electronic properties
This compound is unique due to the presence of the cyclobutane ring, which imparts distinct chemical and physical properties compared to its analogs.
属性
IUPAC Name |
ethyl 2-(1-hydroxycyclobutyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-7(9)6-8(10)4-3-5-8/h10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBVPQPEBUXGLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


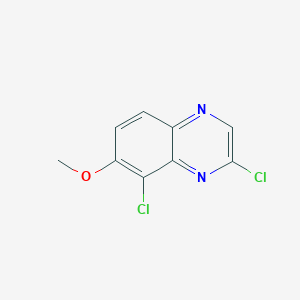
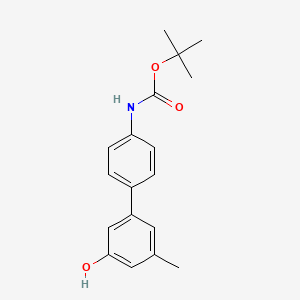
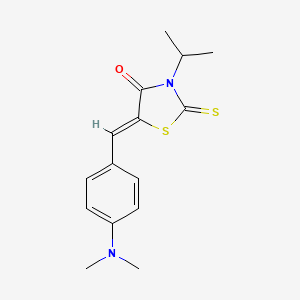
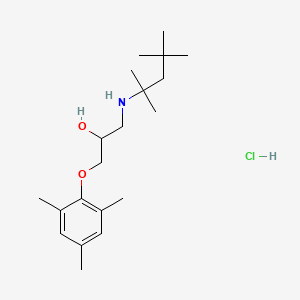
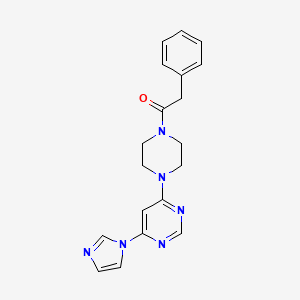
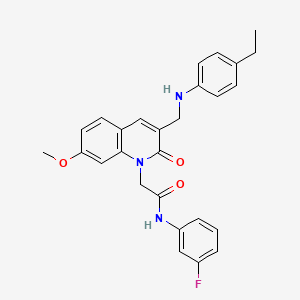
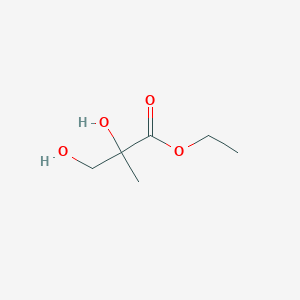

![2-chloro-N-{3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}pyridine-4-carboxamide](/img/structure/B2412380.png)
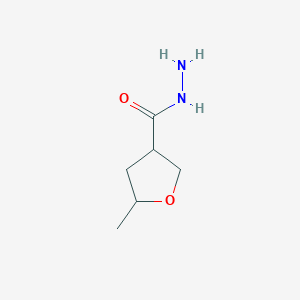
![Ethyl 2-[7-[benzyl(methyl)carbamoyl]-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate](/img/structure/B2412384.png)
![ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride](/img/new.no-structure.jpg)
